molecular formula C15H13N5O B10851414 N-[4-(1H-benzoimidazol-2-yl)-benzoyl]-guanidine

N-[4-(1H-benzoimidazol-2-yl)-benzoyl]-guanidine

Cat. No.: B10851414
M. Wt: 279.30 g/mol
InChI Key: RAYGWMJYTDFZDD-UHFFFAOYSA-N
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Description

N-[4-(1H-benzoimidazol-2-yl)-benzoyl]-guanidine is a compound that features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including antiviral, antitumor, and antimicrobial properties . The compound’s structure includes a benzimidazole ring fused to a benzoyl group, which is further connected to a guanidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-benzoimidazol-2-yl)-benzoyl]-guanidine typically involves the reaction of 4-(1H-benzoimidazol-2-yl)benzoic acid with guanidine. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or polyphosphoric acid trimethylsilyl ester . The reaction conditions often include heating the mixture to temperatures ranging from 140°C to 220°C for several hours to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-benzoimidazol-2-yl)-benzoyl]-guanidine undergoes various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the compound can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-[4-(1H-benzoimidazol-2-yl)-benzoyl]-guanidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antiviral, antitumor, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(1H-benzoimidazol-2-yl)-benzoyl]-guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. Additionally, the guanidine group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C15H13N5O

Molecular Weight

279.30 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-(diaminomethylidene)benzamide

InChI

InChI=1S/C15H13N5O/c16-15(17)20-14(21)10-7-5-9(6-8-10)13-18-11-3-1-2-4-12(11)19-13/h1-8H,(H,18,19)(H4,16,17,20,21)

InChI Key

RAYGWMJYTDFZDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=O)N=C(N)N

Origin of Product

United States

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